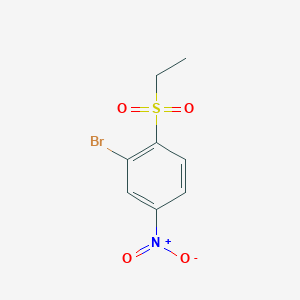

2-Bromo-1-(ethanesulfonyl)-4-nitrobenzene

Description

2-Bromo-1-(ethanesulfonyl)-4-nitrobenzene is a brominated aromatic compound featuring a nitro group at the para position and an ethanesulfonyl group at the ortho position relative to the bromine atom. The ethanesulfonyl group (C₂H₅SO₂–) confers unique electronic and steric effects, distinguishing it from other brominated nitroarenes.

Properties

IUPAC Name |

2-bromo-1-ethylsulfonyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4S/c1-2-15(13,14)8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRXRYZVBOHGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701275291 | |

| Record name | 2-Bromo-1-(ethylsulfonyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900175-19-1 | |

| Record name | 2-Bromo-1-(ethylsulfonyl)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900175-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(ethylsulfonyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Bromo-1-(ethanesulfonyl)-4-nitrobenzene is a synthetic compound with potential biological activities that have garnered attention in pharmaceutical research. Its structure includes a bromine atom, a nitro group, and an ethanesulfonyl moiety, which may contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C8H10BrN2O3S

- CAS Number : 900175-19-1

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

Target Interactions

- Enzyme Inhibition : Similar compounds have been observed to inhibit key enzymes involved in cellular processes, such as demethylases (KDM1A and LSD1), which play roles in gene expression regulation.

- Cell Signaling Modulation : The compound may influence cell signaling pathways, affecting processes like proliferation and apoptosis.

Biochemical Pathways

The compound is believed to engage in several biochemical pathways:

| Pathway | Description |

|---|---|

| Demethylation | Inhibits demethylase activity, leading to altered gene expression patterns. |

| Cell Cycle Regulation | Modulates signaling pathways that control cell cycle progression. |

| Apoptosis | Induces apoptotic pathways in certain cell types, contributing to cell death. |

Case Studies and Research Findings

Research has indicated significant findings regarding the biological effects of this compound:

Case Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on various cancer cell lines. The results demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability, suggesting potential anti-cancer properties.

Case Study 2: Modulation of Inflammatory Responses

Another study explored the compound's role in modulating inflammatory responses. It was found that the compound significantly reduced the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.

Discussion

The biological activity of this compound highlights its potential therapeutic applications. Its ability to inhibit specific enzymes and modulate cellular signaling pathways suggests that it could be developed further for treating various diseases, including cancer and inflammatory disorders.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Substituent Comparison

Key Observations :

- Steric hindrance from the ethanesulfonyl group may reduce accessibility to the aromatic ring for further reactions compared to smaller substituents like methyl .

Physicochemical Properties

Key Observations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.